(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide
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Description
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without specific data or research on this compound, it’s not possible to provide a detailed molecular structure analysis .Chemical Reactions Analysis
Furan derivatives are known to undergo various chemical reactions, including electrophilic substitution, mercuration, reduction, and others . The exact reactions that this compound would undergo would depend on the specific functional groups present in the molecule .Scientific Research Applications
Chemical Inhibitors and Drug Interactions
- Furan derivatives, like the one mentioned, could be explored for their potential as chemical inhibitors, particularly in the context of cytochrome P450 isoforms, which are crucial for drug metabolism and drug-drug interactions. Such compounds might be investigated for their selectivity and potency as inhibitors to manage or predict potential drug interactions (Khojasteh et al., 2011).
Synthesis of Heterocycles and Natural Products
- Compounds containing furan rings are known to be key intermediates in the synthesis of heterocycles and natural products. Research into the reactivity and applications of enaminoketones and enaminothiones, which share functional groups with the queried compound, could provide a foundation for synthesizing a wide range of biologically active heterocycles (Negri et al., 2004).
Antimicrobial Compounds from Cyanobacteria
- The antimicrobial properties of compounds produced by cyanobacteria, including those with furan and thiophene moieties, highlight the potential for discovering new antibiotics. This area of research is particularly relevant given the global challenge of multidrug-resistant pathogens (Swain et al., 2017).
Self-Healing Polymers
- The incorporation of furan groups into polymers, taking advantage of Diels–Alder chemistry, leads to materials with self-healing properties. Such applications could be revolutionary in materials science, offering durable solutions for various industries (Liu & Chuo, 2013).
Health Implications of Furan Compounds
- While not directly related to the specific compound , research into the health implications of furan fatty acids suggests a complex relationship with human health. These studies could provide a template for investigating the health effects of related furan compounds, including potential benefits and risks (Xu et al., 2017).
Properties
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-15(12-17-8-4-11-23-17)18(22)21-14-19(9-5-10-19)16-6-2-1-3-7-16/h1-4,6-8,11-12H,5,9-10,14H2,(H,21,22)/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKRWEPSDABMON-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C(=CC2=CC=CO2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(CNC(=O)/C(=C\C2=CC=CO2)/C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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